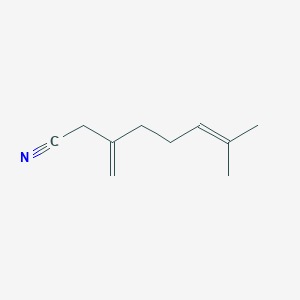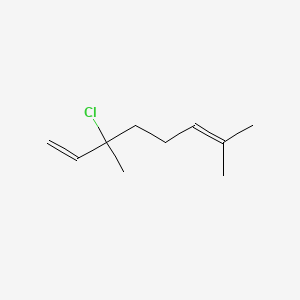
3-Chloro-3,7-dimethylocta-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3,7-dimethylocta-1,6-diene, also known as linalyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a chlorinated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is characterized by its unique structure, which includes a chlorine atom attached to a diene system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,7-dimethylocta-1,6-diene typically involves the chlorination of linalool. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene system.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of linalool and the chlorinating agent into a reactor, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3-Chloro-3,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Addition Reactions: The diene system can participate in addition reactions with electrophiles, such as hydrogen halides, to form halogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids under mild conditions.
Addition: Hydrogen halides (HX) in the presence of a catalyst or under UV light.
Major Products
Substitution: Formation of 3,7-dimethylocta-1,6-dien-3-ol.
Oxidation: Formation of epoxides or diols.
Addition: Formation of 3-chloro-3,7-dimethyloctane derivatives.
科学的研究の応用
3-Chloro-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 3-Chloro-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diene system play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
3,7-Dimethylocta-1,6-diene: A non-chlorinated analogue with similar structural features but different reactivity.
3,7-Dimethylocta-2,6-diene: Another isomer with variations in the position of double bonds.
3,7-Dimethylocta-1,5-diene: A compound with a different diene system, affecting its chemical behavior.
Uniqueness
3-Chloro-3,7-dimethylocta-1,6-diene is unique due to the presence of the chlorine atom, which significantly alters its chemical properties and reactivity compared to its non-chlorinated analogues
特性
CAS番号 |
471-10-3 |
|---|---|
分子式 |
C10H17Cl |
分子量 |
172.69 g/mol |
IUPAC名 |
3-chloro-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8H2,2-4H3 |
InChIキー |
PJILXNRGDWHSRA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C=C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




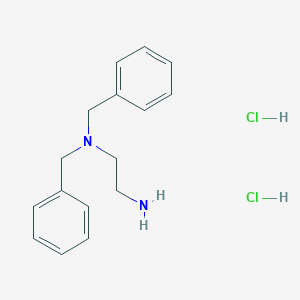

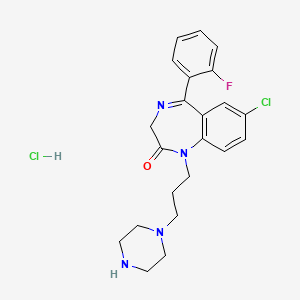
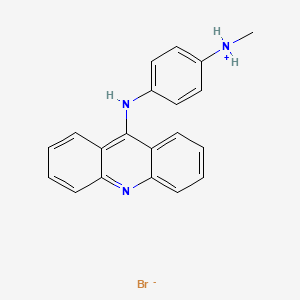
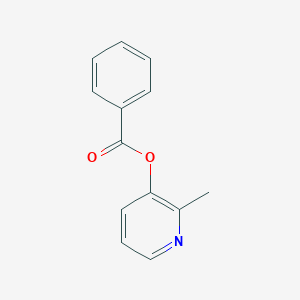
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
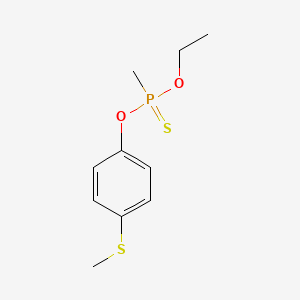
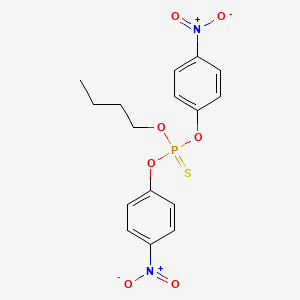
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)

